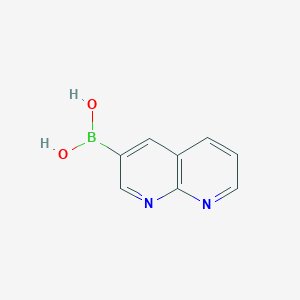
C22H23Cl2NO2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C22H23Cl2NO2 Loratadine . It is a second-generation antihistamine used to treat allergies. Loratadine is known for its non-sedative properties, making it a popular choice for allergy relief without causing drowsiness .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Loratadine can be synthesized through a multi-step process. One common method involves the reaction of 8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridine with ethyl 4-piperidinecarboxylate in the presence of a base such as sodium hydride . The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of Loratadine involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Loratadine undergoes various chemical reactions, including:
Oxidation: Loratadine can be oxidized to form , its active metabolite.
Reduction: Reduction reactions are less common but can be used to modify the compound for specific applications.
Substitution: Halogenation and other substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: or for oxidation.
Reducing Agents: for reduction.
Solvents: Methanol , chloroform , and dimethyl sulfoxide (DMSO) are commonly used.
Major Products
Desloratadine: The primary active metabolite formed through oxidation.
Various substituted derivatives: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Loratadine has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of antihistamine synthesis and reaction mechanisms.
Biology: Investigated for its effects on histamine receptors and cellular signaling pathways.
Medicine: Extensively studied for its efficacy in treating allergic conditions and its pharmacokinetics.
Industry: Used in the formulation of various over-the-counter allergy medications
Wirkmechanismus
Loratadine works by selectively inhibiting peripheral histamine H1 receptors . This prevents histamine from binding to its receptors, thereby reducing allergic symptoms such as itching, swelling, and rashes. The compound does not cross the blood-brain barrier significantly, which accounts for its non-sedative properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetirizine: Another second-generation antihistamine with similar uses but slightly different pharmacokinetics.
Fexofenadine: Known for its rapid onset of action and minimal sedative effects.
Desloratadine: The active metabolite of Loratadine, offering similar benefits with potentially longer-lasting effects
Uniqueness
Loratadine’s primary uniqueness lies in its balance of efficacy and non-sedative properties, making it a preferred choice for many patients seeking allergy relief without drowsiness .
Eigenschaften
Molekularformel |
C22H23Cl2NO2 |
|---|---|
Molekulargewicht |
404.3 g/mol |
IUPAC-Name |
N-[[2-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-phenylmethanamine;hydrochloride |
InChI |
InChI=1S/C22H22ClNO2.ClH/c1-25-21-9-5-8-19(15-24-14-17-6-3-2-4-7-17)22(21)26-16-18-10-12-20(23)13-11-18;/h2-13,24H,14-16H2,1H3;1H |
InChI-Schlüssel |
YLDFJJVLWBRDKN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1OCC2=CC=C(C=C2)Cl)CNCC3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Azaspiro[3.5]nonan-2-yl-(4-cyclobutyl-1,4-diazepan-1-yl)methanone](/img/structure/B12633772.png)




![(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]octanal](/img/structure/B12633802.png)





![2-Azabicyclo[3.1.0]hexane-2,3-dicarboxamide, N2-[1-(aminocarbonyl)-5-(cyanomethoxy)-1H-indol-3-yl]-N3-[(3-chloro-2-fluorophenyl)methyl]-, (1R,3S,5R)-](/img/structure/B12633820.png)
![2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-5-ol](/img/structure/B12633823.png)
![(3S,3'aR,8'aS,8'bS)-2'-(4-chloro-2-methoxy-5-methylphenyl)-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12633825.png)
